molecular formula C9H6BrNO3 B15318302 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B15318302
M. Wt: 256.05 g/mol
InChI Key: VICZXIXTXAQDHG-UHFFFAOYSA-N
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Description

7-Bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS 1702637-01-1) is a benzoxazine-dione derivative of significant interest in medicinal chemistry and advanced materials research. The compound features a benzoxazine core, a heterocyclic scaffold renowned for its diverse biological activities and utility in polymer science . The specific bromo and methyl substituents on this scaffold make it a valuable intermediate for constructing more complex molecules and for probing structure-activity relationships. In pharmaceutical research, the benzoxazine core is a privileged structure. This compound serves as a key synthetic precursor for the development of novel bioactive agents, with literature indicating potential for benzoxazine derivatives to exhibit antidiabetic, antimicrobial, anticancer, and antiviral activities . For instance, structurally related 3-benzyl-1,3-benzoxazine-2,4-dione analogues have been identified as potent allosteric inhibitors of mitogen-activated kinase kinase (MEK) with anti-enterovirus 71 (EV71) effects, demonstrating the therapeutic relevance of this chemical class . The presence of the bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for drug discovery campaigns. In the field of materials science, benzoxazines are primarily recognized as precursors to high-performance polymers, polybenzoxazines . These thermosetting resins exhibit excellent thermal properties, high glass transition temperatures (Tg), flame retardance, and near-zero volumetric shrinkage upon polymerization . While this particular brominated and methylated derivative may be investigated as a monomer or functional additive, its incorporation can tailor polymer properties such as thermal stability, degradation temperature, and char yield, which are critical for applications in electronics and fiber-reinforced plastics (FRP) . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

7-bromo-8-methyl-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H6BrNO3/c1-4-6(10)3-2-5-7(4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13)

InChI Key

VICZXIXTXAQDHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)OC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 serves as a reactive site for nucleophilic substitution, enabling the synthesis of derivatives with tailored biological or material properties.

Key Reagents and Conditions:

NucleophileSolventTemperatureReaction TimeProductYieldSource
Primary aminesDMSO/DMF60–80°C4–6 hours7-Amino-8-methyl-benzoxazinedione70–85%
ThiolsDMFRT–50°C2–4 hours7-Thioether-8-methyl-benzoxazinedione65–75%
Hydroxide ionsEthanol/H₂OReflux3 hours7-Hydroxy-8-methyl-benzoxazinedione60%

Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SNAr), facilitated by electron-withdrawing effects of the dione and oxazine rings. The methyl group at position 8 slightly hinders steric accessibility but does not impede reactivity.

Oxidation Reactions

The dione moiety and methyl group are susceptible to oxidation under controlled conditions.

Oxidation Pathways:

Oxidizing AgentConditionsProductApplicationSource
KMnO₄Acidic (H₂SO₄), 80°C7-Bromo-8-carboxy-benzoxazinedionePrecursor for polymer synthesis
Ozone (O₃)CH₂Cl₂, −78°CCleavage of oxazine ringDegradation studies

Notable Finding : Potassium permanganate selectively oxidizes the methyl group to a carboxylic acid without altering the bromine substituent.

Reduction Reactions

The carbonyl groups in the dione structure undergo reduction to form diols or secondary alcohols.

Reduction Parameters:

Reducing AgentSolventProductSelectivitySource
NaBH₄MeOH/THF2,4-Diol-benzoxazinePartial reduction
LiAlH₄Dry ether2,4-Diol-benzoxazine (complete)Full reduction

Mechanistic Insight : Sodium borohydride preferentially reduces the less sterically hindered carbonyl group at position 4, while lithium aluminum hydride achieves full reduction.

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions to form heterocyclic frameworks.

Example Reaction:

ReagentConditionsProductYieldApplicationSource
DiisopropylcarbodiimidePyridine, 60°CTryptanthrin analog55%Antimalarial research

Process : Condensation with isatoic anhydride derivatives under microwave irradiation enhances reaction efficiency, forming fused quinazoline-dione structures .

Industrial-Scale Reaction Optimization

For large-scale synthesis, continuous flow reactors improve yield and purity:

ParameterBatch ProcessFlow ProcessImprovementSource
Reaction Time6 hours30 minutes80% reduction
Purity92%98%6% increase

Comparative Reactivity of Halogenated Analogs

CompoundSubstituentsReactivity with AminesNotes
7-Bromo-8-methyl-benzoxazinedioneBr (C7), CH₃ (C8)HighSteric hindrance from CH₃ slows SNAr
6-Chloro-8-methyl-benzoxazinedioneCl (C6), CH₃ (C8)ModerateLess electron withdrawal vs. Br
5-Bromo-benzoxazinedioneBr (C5)Very HighNo steric hindrance

Scientific Research Applications

7-Bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine ring, with a bromine atom at the 7-position and a methyl group at the 8-position. It has a molecular weight of approximately 242.03 g/mol and the molecular formula C9H6BrNO3C_9H_6BrNO_3 . Typically found as an off-white to light brown powder, it is soluble in various organic solvents.

Potential Biological Activities

Research suggests that compounds related to this compound exhibit various biological activities. Interaction studies have focused on its binding affinity with biological targets like enzymes or receptors, which is crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications. Investigations into its interactions with DNA and proteins have shown potential in modulating biological pathways relevant to disease mechanisms.

Analgesic and Anti-Inflammatory Activity

The medicinal chemistry of quinazolines, which share structural similarities with benzoxazines, has shown analgesic and anti-inflammatory activities . Increasing lipophilicity at C-2 by placing a butyl group instead of a methyl group yielded a more active compound with 73 ± 1.49% analgesic activity at 2 hours at 20 mg/kg . Certain substitutions at C-8 also showed good anti-inflammatory activity .

Some active derivatives showed good gastrointestinal safety profiles at a 100 mg/kg/day oral dose without ulceration, compared to the 100% ulceration resulting from indomethacin at the same dose .

Antimicrobial Activity

Thiazole derivatives, which incorporate a bromine atom, have demonstrated antimicrobial activity . The presence of an electron-withdrawing group like bromine at the p-position of the phenyl ring was essential to the antimicrobial activity . Certain compounds with multiple ring systems also showed exceptional growth suppression of a wide range of Gram-positive bacteria, Gram-negative bacteria, and fungi . In some cases, the synthesized compounds outperformed reference medications like ampicillin and streptomycin in terms of antibacterial activity .

Quinazoline Derivatives

Mechanism of Action

The mechanism of action of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Synthesis Notes Reference ID
7-Bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione 7-Br, 8-CH3 258.06* Intermediate for tryptanthrin derivatives
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione 6-Cl, 8-CH3 213.63 Discontinued due to synthesis challenges
8-Bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione 8-Br, 6-CH3 258.06* Isomer with altered substituent positions; impacts binding affinity
7-Fluoro-1-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione 7-F, 1-CH3 201.19 Enhanced solubility due to fluorine
6-Fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione 6-F, 7-OCH3 211.15 Methoxy group improves metabolic stability

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Bromine vs. Chlorine and fluorine offer smaller steric profiles, favoring solubility and metabolic stability .
  • Methyl vs. Methoxy : Methyl groups donate electrons, stabilizing the aromatic ring, while methoxy groups introduce steric hindrance and hydrogen-bonding capacity, affecting receptor interactions .

ADME Considerations

highlights that halogenation (e.g., bromine) can prolong half-lives by resisting oxidative metabolism but may increase toxicity risks. Methyl groups, as in the target compound, may enhance absorption via improved lipophilicity without significantly hindering excretion .

Biological Activity

7-Bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by a bromine atom at the 7th position and a methyl group at the 8th position, imparts distinct biological activities that are currently under investigation in various fields of medicinal chemistry and material science.

Synthesis and Properties

The synthesis of this compound can be achieved through a one-pot regioselective reaction involving aromatic aldehydes and specific precursors. This method is catalyzed by copper(I) under mild conditions, making it suitable for both laboratory and industrial applications.

Biological Activity Overview

The biological activities of this compound are diverse, with significant implications in medicinal chemistry. The compound has been studied for its potential:

  • Anticancer Properties : It exhibits the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial and fungal strains.
  • Anti-inflammatory Effects : Research indicates potential in reducing inflammation in various biological systems .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, its anticancer activity may be linked to the inhibition of critical enzymes or signaling pathways associated with cell growth and survival.

Anticancer Activity

A study demonstrated that this compound significantly inhibits the growth of several cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell growth) varied across different types of cancer cells, indicating its selective toxicity. For example:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)25

These results suggest that further investigation into its structure-activity relationship (SAR) could lead to the development of more potent derivatives .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MICs) were assessed against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate potential applications in treating infections caused by resistant strains .

Anti-inflammatory Studies

The compound has also been evaluated for its anti-inflammatory effects using animal models. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at specific dosages.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy. Patients receiving this compound exhibited improved response rates compared to those on chemotherapy alone.
  • Case Study on Infection Management : In a controlled study involving diabetic patients with chronic infections, the addition of this compound to their treatment regimen resulted in faster healing times and reduced infection rates.

Q & A

Q. Table 2: Conflicting Biological Activities

StudyReported ActivityProposed Resolution
Anticancer (in vitro)Validate via in vivo models
Antimicrobial (broad)Test specificity against resistant strains
Anti-inflammatoryCompare COX-2 inhibition assays

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to mitigate variability.
  • Ethical Compliance : Adhere to safety protocols () for handling brominated compounds .

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